molecular formula C9H12N2O2S B133679 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 144432-72-4

2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No. B133679
M. Wt: 212.27 g/mol
InChI Key: RJTRRBSRESVPKI-UHFFFAOYSA-N
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Patent
US08063084B2

Procedure details

To a solution of N-benzylethane-1,2-diamine (1.00 g, 6.65 mmol) in pyridine (10 mL) was added sulfamide (0.77 g, 7.98 mmol). The mixture was refluxed for 16 hours. The solvent was removed in vacuo. The residue was diluted with ethyl acetate (100 mL), washed with water (200 mL) and brine (100 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography eluted with ethyl acetate/hexane (1/4) to afford the title compound as an oily solid in 40% yield (0.57 g): 1H NMR (300 MHz, CDCl3) δ 7.35-7.27 (m, 5H), 4.59 (br s, 1H), 4.15 (s, 2H), 3.48-3.42 (m, 2H), 3.27-3.22 (m, 2H); MS (ES+) m/z 213.2 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10][NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:12](N)(N)(=[O:14])=[O:13]>N1C=CC=CC=1>[CH2:1]([N:8]1[CH2:9][CH2:10][NH:11][S:12]1(=[O:14])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCN
Name
Quantity
0.77 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with water (200 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluted with ethyl acetate/hexane (1/4)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1S(NCC1)(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.